N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine
Description
N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine is a compound that belongs to the class of spirocyclic amines. This compound features a unique structure that includes a spiro[3.5]nonane core and a 1,2,3-triazole ring. The presence of the triazole ring imparts significant chemical stability and biological activity to the compound, making it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science .
Properties
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-2-18-13(11-16-17-18)10-15-12-8-14(9-12)6-4-3-5-7-14/h11-12,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCZKVHBLXWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC2CC3(C2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and high yield. The process begins with the formation of the 1,2,3-triazole ring through the Huisgen cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the spiro[3.5]nonane moiety through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and increase yields .
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, substituted spirocyclic amines, and various functionalized derivatives .
Scientific Research Applications
N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]arylamides: Known for their antiproliferative activity against cancer cells.
1,2,4-Triazole derivatives: Widely used as antimicrobial and antifungal agents.
Spirocyclic oxetanes: Utilized in medicinal chemistry for their unique structural properties
Uniqueness
N-[(3-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine stands out due to its combination of a spirocyclic core and a triazole ring, which imparts both chemical stability and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
